Benzyl (4,4-difluorocyclohexyl)carbamate
Description
Benzyl (4,4-difluorocyclohexyl)carbamate (CAS 810675-56-0) is a carbamate derivative with the molecular formula C₁₄H₁₇F₂NO₂ and a molar mass of 269.29 g/mol . Key physicochemical properties include a predicted density of 1.19 g/cm³, boiling point of 380.9°C, and pKa of 11.25, reflecting moderate basicity and stability under physiological conditions . The 4,4-difluorocyclohexyl moiety enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs, making it a valuable scaffold in medicinal chemistry and drug design .
Properties
IUPAC Name |
benzyl N-(4,4-difluorocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c15-14(16)8-6-12(7-9-14)17-13(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMGOPSQEAPSDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (4,4-difluorocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 4,4-difluorocyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (4,4-difluorocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Organic Synthesis
Benzyl (4,4-difluorocyclohexyl)carbamate serves as a valuable reagent in organic synthesis. It is used for the preparation of various derivatives, including other carbamates and amines. Its utility in synthesizing complex molecules makes it an important tool for chemists.
Recent studies have investigated the enzyme inhibition potential of this compound. It has been noted for its ability to interact with specific molecular targets, such as proteases and other enzymes, which could lead to therapeutic applications. For instance, compounds with similar structures have shown promise as inhibitors of viral replication .
Medicinal Chemistry
The compound is being explored for its therapeutic properties, particularly in drug discovery targeting proteases involved in viral infections. Its structural features may enhance its efficacy as a lead compound in developing new antiviral agents .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Organic Synthesis | Used as a reagent for preparing various chemical derivatives | Facilitates complex molecule synthesis |
| Enzyme Inhibition | Investigated for its potential to inhibit specific enzymes | Could lead to new antiviral therapies |
| Medicinal Chemistry | Explored for therapeutic properties in drug discovery | Potential development of novel medications |
Case Study 1: Enzyme Inhibition
A related compound demonstrated significant inhibition of ATPase activity at concentrations as low as 0.5 μM. This suggests that this compound may exhibit similar inhibitory effects on enzymes critical for viral replication or other biological processes .
Case Study 2: Antiviral Activity
Research on structurally similar compounds has shown promising antiviral activity against influenza A viruses. The mechanism involves inhibiting viral replication through interactions with viral proteases, indicating that this compound could be further explored for similar applications.
Mechanism of Action
The mechanism of action of Benzyl (4,4-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Modifications
The following compounds share the 4,4-difluorocyclohexyl group but differ in substituents attached to the carbamate nitrogen (Table 1):
*Estimated based on synthesis protocols .
Key Observations:
- Steric Effects : Bulky substituents (e.g., phenylmethyl in 15a) improve target binding but may reduce solubility .
- Reactivity : Brominated derivatives (e.g., CAS 2452464-80-9) introduce sites for nucleophilic substitution .
Physical Properties
Functional and Application Differences
- Antiviral Candidates: Compounds 13a–15a exhibit structural motifs (e.g., pyrrolidinone) critical for SARS-CoV-2 3CL protease inhibition .
- Prodrug Potential: Boronate-containing carbamates (e.g., ) are intermediates in Suzuki-Miyaura couplings, enabling bioconjugation or prodrug strategies.
- Stability : The 4,4-difluorocyclohexyl group in the target compound resists oxidative metabolism better than cyclohexyl or phenyl analogs .
Biological Activity
Benzyl (4,4-difluorocyclohexyl)carbamate is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features confer various biological activities, making it a candidate for pharmaceutical development and biochemical studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a benzyl group and a 4,4-difluorocyclohexyl moiety. The chemical formula is with a molecular weight of approximately 283.31 g/mol. The presence of difluorocyclohexyl enhances its lipophilicity and potential interactions with biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It has been shown to interact with specific enzymes by binding to their active sites, thus preventing substrate access and modulating their activity. This inhibition can lead to various biochemical effects depending on the enzyme targeted.
Target Enzymes and Pathways
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these pathways are dysregulated.
- Signaling Pathways : By modulating enzyme activity, this compound may influence critical signaling pathways that are essential for cellular function and homeostasis.
Medicinal Chemistry
This compound has been explored for its therapeutic properties in various medical applications:
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties by inhibiting viral proteases essential for viral replication .
- Anti-inflammatory Effects : In preclinical studies, the compound demonstrated the ability to normalize inflammation markers in animal models subjected to inflammatory stimuli .
Case Studies
- Inhibition of ATPase Activity : A related compound showed a significant reduction in ATPase activity at concentrations as low as 0.5 μM, indicating potential applications in targeting drug transporters like P-glycoprotein (P-gp) .
- Tumor Volume Reduction : In vivo studies revealed that similar compounds reduced tumor volume without apparent side effects, suggesting a favorable safety profile for further development .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzyl Carbamate | Lacks the difluorocyclohexyl group | Less potent as an enzyme inhibitor |
| 4,4-Difluorocyclohexylamine | No carbamate functionality | Limited application in organic synthesis |
| Phenyl Carbamate | Contains a phenyl group instead of benzyl | Altered reactivity and applications |
This compound stands out due to its dual functional groups that enhance its reactivity and biological efficacy.
Q & A
Basic: What synthetic strategies are optimal for preparing Benzyl (4,4-difluorocyclohexyl)carbamate with high purity?
Methodological Answer:
The synthesis typically involves reacting 4,4-difluorocyclohexylamine with benzyl chloroformate under Schotten-Baumann conditions. Key steps include:
- Reagent Ratios: Use a 1:1.2 molar ratio of amine to benzyl chloroformate in a biphasic solvent system (e.g., THF/water) to minimize side reactions.
- Temperature Control: Maintain the reaction at 0–5°C to prevent decomposition of the chloroformate.
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Validation: Monitor by TLC and confirm via -NMR (absence of amine protons at δ 1.5–2.5 ppm) and LC-MS (m/z [M+H]⁺ calculated).
Reference: Similar carbamate syntheses in and outline analogous protocols .
Advanced: How does the 4,4-difluorocyclohexyl moiety influence conformational stability in solution versus solid state?
Methodological Answer:
The difluorinated cyclohexyl group adopts distinct conformations depending on the environment:
- Solid State: X-ray crystallography (e.g., CCDC 2120865 in ) reveals a chair conformation with axial fluorine atoms due to crystal packing forces .
- Solution Phase: -NMR in DMSO-d₆ shows dynamic interconversion between chair and twist-boat conformations (Δδ ~0.5 ppm at 298 K).
- Computational Analysis: DFT studies (B3LYP/6-31G*) predict the chair form is energetically favored by ~3.2 kcal/mol, but solvent effects (PCM model) reduce this gap to ~1.8 kcal/mol.
Experimental Design: Combine single-crystal XRD, variable-temperature NMR, and DFT to resolve discrepancies between experimental and theoretical data .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- - and -NMR: Identify carbamate NH (δ 5.1–5.3 ppm) and benzyl CH₂ (δ 4.4–4.6 ppm). Fluorine’s deshielding effect shifts cyclohexyl protons upfield (δ 1.8–2.2 ppm) .
- FT-IR: Confirm carbamate C=O stretch at ~1700 cm⁻¹ and N-H bend at ~1530 cm⁻¹.
- LC-MS/MS: Use ESI+ mode to detect [M+H]⁺ and fragment ions (e.g., loss of benzyloxy group, m/z – 91).
Validation: Cross-reference with spectral databases (NIST, ) to rule out impurities .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ values) often arise from assay conditions:
- Buffer Systems: Compare activity in Tris-HCl (pH 7.4) vs. phosphate buffers; carbamates may hydrolyze faster in basic media.
- Control Experiments: Include stability assays (HPLC monitoring over 24h) to quantify degradation products .
- Orthogonal Assays: Validate results using SPR (binding affinity) and cellular assays (e.g., luciferase reporters).
Case Study: notes conflicting proteomics data resolved by standardizing incubation times and protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
